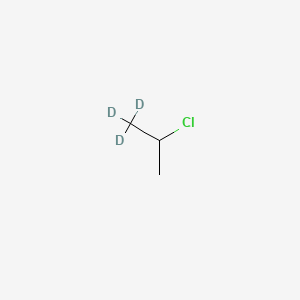

2-Chloropropane-1,1,1-D3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Stable Isotope-Labeled Compounds

2-Chloropropane-1,1,1-D3: is commonly used in the synthesis of stable isotope-labeled compounds. These compounds are crucial in various fields such as metabolic research, where they serve as internal standards for mass spectrometry-based quantification. The deuterium labeling provides a non-radioactive, stable marker that can be tracked through metabolic pathways .

Environmental Tracing

Deuterium-labeled 2-Chloropropane can be employed as a tracer in environmental studies. Its distinct isotopic signature allows researchers to track the distribution and degradation of chlorinated hydrocarbons in ecosystems, aiding in the understanding of pollutant behavior and environmental impact assessments .

Material Sciences

In material sciences, 2-Chloropropane-1,1,1-D3 can be used to investigate the interaction of organic molecules with various substrates. For example, it can be used to study the adsorption properties of nanomaterials, which is essential for developing new sensors and catalytic systems .

Pharmaceutical Research

The compound is valuable in pharmaceutical research for drug development. It can be used to synthesize deuterium-labeled analogs of drug candidates, which helps in studying their pharmacokinetics and metabolism. This information is critical for optimizing drug efficacy and safety .

Analytical Chemistry

In analytical chemistry, 2-Chloropropane-1,1,1-D3 serves as a reference standard. It is used to calibrate instruments and validate methods, particularly in gas chromatography and mass spectrometry, ensuring accurate and reliable analytical results .

Chemical Education

Lastly, 2-Chloropropane-1,1,1-D3 is used in chemical education as a teaching tool to demonstrate principles of isotopic labeling and its applications in research. It provides a tangible example for students learning about isotopes and their practical uses in science .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-Chloropropane-1,1,1-D3 are not mentioned in the search results, a related compound, 3-chloropropane-1,2-diol ester (3-MCPDE), is being studied for reduction using green nanomaterials . This could potentially pave the way for future research into the effects of green immobilization and their interactions for 3-MCPD reduction, which can impact the food industry .

Wirkmechanismus

Target of Action

2-Chloropropane-1,1,1-D3 is a chemical compound used in synthetic chemistry . . It is often used as a reference standard in chemical analysis .

Biochemical Pathways

As a stable isotope-labelled compound, it is often used in studies to trace the fate of similar non-labelled compounds in biochemical systems .

Result of Action

As a stable isotope-labelled compound, it can be used to study the behavior of similar non-labelled compounds in biological systems .

Action Environment

The action, efficacy, and stability of 2-Chloropropane-1,1,1-D3 can be influenced by various environmental factors. For example, the presence of other reactive species, pH, temperature, and solvent can all affect the reactivity and stability of this compound .

Eigenschaften

IUPAC Name |

2-chloro-1,1,1-trideuteriopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYZAYCEDJDHCC-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloropropane-1,1,1-D3 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B594885.png)

![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride](/img/structure/B594889.png)